3-cyclopentyl-2-methoxypropanoic acid
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Overview
Description
3-cyclopentyl-2-methoxypropanoic acid is an organic compound with the molecular formula C10H18O3. It is characterized by a cyclopentyl ring attached to a methoxypropanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-2-methoxypropanoic acid typically involves the following steps:
Starting Materials: Cyclopentyl bromide and 2-methoxypropanoic acid are commonly used as starting materials.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Procedure: Cyclopentyl bromide is reacted with 2-methoxypropanoic acid under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-2-methoxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
3-cyclopentyl-2-methoxypropanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-2-methoxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentylacetic acid
- Cyclopentylpropanoic acid
- 2-methoxypropanoic acid
Comparison
3-cyclopentyl-2-methoxypropanoic acid is unique due to the presence of both a cyclopentyl ring and a methoxypropanoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry. Compared to similar compounds, it offers a unique balance of reactivity and stability .
Properties
CAS No. |
1779796-11-0 |
---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.2 |
Purity |
95 |
Origin of Product |
United States |
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